REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([NH2:5])=[O:4].[F:6][C:7]([F:14])([F:13])[C:8](=[CH2:12])[C:9](Cl)=[O:10].O>CN(C=O)C>[CH3:1][N:2]1[CH2:12][CH:8]([C:7]([F:14])([F:13])[F:6])[C:9](=[O:10])[NH:5][C:3]1=[O:4].[CH3:1][N:2]1[C:9](=[O:10])[CH:8]([C:7]([F:14])([F:13])[F:6])[CH2:12][NH:5][C:3]1=[O:4]
|
Name
|
|
Quantity
|
148 mg
|
Type
|
reactant
|
Smiles
|
CNC(=O)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
317 mg
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)Cl)=C)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with methylene chloride (20 ml×1, 10 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a column chromatography on silica gel (chloroform:ethyl acetate=3:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=O)NC(=O)C(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 mg | |
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NCC(C1=O)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117 mg | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([NH2:5])=[O:4].[F:6][C:7]([F:14])([F:13])[C:8](=[CH2:12])[C:9](Cl)=[O:10].O>CN(C=O)C>[CH3:1][N:2]1[CH2:12][CH:8]([C:7]([F:14])([F:13])[F:6])[C:9](=[O:10])[NH:5][C:3]1=[O:4].[CH3:1][N:2]1[C:9](=[O:10])[CH:8]([C:7]([F:14])([F:13])[F:6])[CH2:12][NH:5][C:3]1=[O:4]
|
Name
|
|
Quantity
|
148 mg
|
Type
|
reactant
|
Smiles
|
CNC(=O)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
317 mg
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)Cl)=C)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with methylene chloride (20 ml×1, 10 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a column chromatography on silica gel (chloroform:ethyl acetate=3:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=O)NC(=O)C(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 mg | |
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NCC(C1=O)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117 mg | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |